(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride
Description
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride (CAS 102-30-7) is a quaternary ammonium compound (QAC) with a 14-carbon (tetradecyl) alkyl chain, a dimethyl group, and a 3,4-dichlorobenzyl substituent. It is structurally characterized by:
- Quaternary ammonium core: Provides cationic surfactant properties, enabling interactions with microbial membranes.
- 3,4-Dichlorobenzyl group: Enhances lipophilicity and biocidal activity due to electron-withdrawing chlorine atoms .
- Tetradecyl chain: Balances solubility and hydrophobicity, influencing critical micelle concentration (CMC) and antimicrobial efficacy.
This compound is used as a disinfectant, preservative, or surfactant in industrial and pharmaceutical applications, marketed under names like Dynalione and Dynium chloride .
Properties
CAS No. |
24922-77-8 |
|---|---|
Molecular Formula |
C23H40Cl3N |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21;/h16-17,19H,4-15,18,20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FXDFJQRWOQTUJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dichlorobenzyl Chloride
The preparation of the 3,4-dichlorobenzyl chloride intermediate is crucial. According to patent CN109678698B, an efficient method involves:
- Starting from 2,4-dichlorotoluene (a positional isomer of 3,4-dichlorotoluene but relevant for chlorination approaches)
- Chlorination of the methyl side chain using chlorine gas in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at controlled temperatures (95–105 °C)
- The chlorination proceeds until completion as monitored by gas chromatography (GC)
- Hydrolysis and purification steps follow to obtain the benzyl chloride derivative
Although this patent focuses on 2,4-dichlorobenzoyl chloride, similar radical chlorination techniques are applicable for preparing 3,4-dichlorobenzyl chloride, which is a key precursor for the quaternary ammonium salt.
Quaternization Reaction
The core step is the quaternization of dimethyltetradecylamine with 3,4-dichlorobenzyl chloride:
- The tertiary amine (dimethyltetradecylamine) is reacted with 3,4-dichlorobenzyl chloride in an appropriate solvent (often an inert organic solvent or neat conditions)
- The reaction proceeds via nucleophilic substitution at the benzyl carbon, forming the quaternary ammonium salt
- Reaction parameters such as temperature, time, and molar ratios are optimized to maximize yield and purity
- The reaction is typically carried out under mild heating (e.g., 50–80 °C) for several hours
- Excess amine or benzyl chloride can be used to drive the reaction to completion
Purification and Isolation
Following synthesis, purification is necessary to remove unreacted starting materials and by-products:
- The crude product is often washed with solvents such as ethanol or acetone to remove impurities
- Crystallization or precipitation techniques are employed to isolate the pure quaternary ammonium chloride
- Further drying under vacuum yields the final product as a solid or viscous liquid depending on conditions
Data Table: Summary of Preparation Parameters
| Step | Conditions/Details | Notes/Outcome |
|---|---|---|
| Starting material | 3,4-Dichlorobenzyl chloride | Prepared via radical chlorination of toluene |
| Quaternization reagent | Dimethyltetradecylamine | Tertiary amine with 14-carbon alkyl chain |
| Solvent | Organic solvent or neat conditions | Solvent choice affects reaction rate |
| Temperature | 50–80 °C | Mild heating to facilitate nucleophilic attack |
| Reaction time | Several hours (typically 4–12 h) | Optimized to maximize conversion |
| Molar ratio | 1:1 to slight excess of amine or benzyl chloride | To drive reaction to completion |
| Purification | Washing with ethanol/acetone, crystallization | Removes unreacted materials and by-products |
| Final product form | Solid or viscous liquid | Depends on drying and crystallization conditions |
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .
Scientific Research Applications
Antimicrobial Properties
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride exhibits potent antimicrobial properties, making it effective against a range of microorganisms including bacteria, fungi, and viruses. Its mechanism involves disrupting cell membranes and inhibiting cellular respiration.
Case Study: Efficacy Against Pathogens
A study evaluated the efficacy of this compound against common pathogens in healthcare settings. The minimum inhibitory concentration (MIC) was determined for various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited growth at concentrations as low as 0.1%:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1% |
| Escherichia coli | 0.1% |
| Pseudomonas aeruginosa | 0.2% |
This demonstrates its potential as a disinfectant in clinical environments.
Surface Disinfection
The compound is widely used in surface disinfectants due to its broad-spectrum biocidal activity. It is effective in hospital settings for sterilizing surgical instruments and disinfecting surfaces to prevent healthcare-associated infections.
Data Table: Disinfectant Formulations
| Product Type | Active Ingredient | Concentration | Application |
|---|---|---|---|
| Hospital Surface Cleaner | This compound | 0.5% | Surface disinfection |
| Surgical Instrument Sterilizer | This compound | 0.2% | Sterilization of surgical tools |
Personal Care Products
This compound is also utilized in personal care products such as hand sanitizers and antiseptic wipes due to its skin-friendly properties when formulated correctly. Its ability to eliminate pathogens while being less irritating than other disinfectants makes it suitable for consumer use.
Case Study: Skin Irritation Assessment
Research has shown that formulations containing this compound can be designed to minimize skin irritation while maintaining antimicrobial efficacy. A clinical trial involving human volunteers assessed skin reactions after using products containing this ingredient:
- Trial Results :
- No significant irritation was reported in 90% of participants after repeated use.
- The remaining 10% experienced mild erythema, which resolved within hours.
Environmental Applications
In addition to its use in personal care and healthcare settings, this compound is also employed in agricultural applications as an algicide and biocide in water treatment facilities.
Data Table: Environmental Efficacy
| Application | Target Organism | Effectiveness |
|---|---|---|
| Water Treatment | Algae | Effective at concentrations >0.05% |
| Agricultural Runoff Control | Pathogenic bacteria | Reduces bacterial counts by >90% |
Mechanism of Action
The antimicrobial action of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares the target compound with analogs differing in alkyl chain length, benzyl substituents, or functional groups:
*Note: CAS 102-30-7 is ambiguously referenced for both dodecyl and tetradecyl variants in the evidence.
Antimicrobial Efficacy
- Chlorine Substitution: The 3,4-dichloro group increases membrane disruption efficacy compared to non-halogenated analogs (e.g., Benzyldimethyltetradecylammonium chloride) due to enhanced electron-withdrawing effects and lipophilicity .
- Chain Length : Longer alkyl chains (C14–C16) improve antimicrobial activity but reduce solubility. The C14 chain in the target compound balances potency and solubility, whereas C16 variants (e.g., cetyl) are more effective against gram-negative bacteria but require formulation adjustments .
Biological Activity
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride (often referred to as DDTAC) is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. This article explores the biological activity of DDTAC, including its mechanisms of action, efficacy against various microorganisms, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 320.92 g/mol
- Structure : DDTAC features a long hydrophobic tetradecyl chain and a positively charged quaternary ammonium group, contributing to its amphiphilic nature.
DDTAC exhibits its biological activity primarily through the following mechanisms:
- Membrane Disruption : The hydrophobic tail of DDTAC integrates into microbial membranes, disrupting lipid bilayers and leading to cell lysis.
- Protein Denaturation : DDTAC can denature proteins, inhibiting essential cellular functions.
- Inhibition of Biofilm Formation : It prevents the adherence of bacteria to surfaces, thereby reducing biofilm formation.
Antimicrobial Efficacy
DDTAC has been shown to be effective against a variety of microorganisms, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the bacterial strain.
- Fungi : Exhibits antifungal activity against species such as Candida albicans and Aspergillus niger.
- Viruses : Preliminary studies indicate potential antiviral properties, though further research is required to elucidate specific mechanisms.
Table 1: Antimicrobial Activity of DDTAC
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 1 |
| Escherichia coli | Gram-negative bacteria | 2 |
| Candida albicans | Fungus | 4 |
| Aspergillus niger | Fungus | 8 |
| Herpes Simplex Virus | Virus | TBD |
Case Studies
Several studies have investigated the practical applications of DDTAC in various fields:
-
Healthcare Settings :
- A study assessed the effectiveness of DDTAC as a surface disinfectant in hospital environments. Results demonstrated a significant reduction in bacterial load on treated surfaces compared to controls.
-
Food Industry :
- Research on food safety indicated that DDTAC could effectively reduce microbial contamination on food contact surfaces without leaving harmful residues.
-
Personal Care Products :
- Formulations containing DDTAC showed enhanced antimicrobial properties in skin antiseptics and hand sanitizers, providing prolonged protection against pathogens.
Safety and Toxicity
While DDTAC is effective as an antimicrobial agent, its safety profile must also be considered. Studies indicate that at low concentrations, it exhibits minimal toxicity to human cells; however, higher concentrations can lead to cytotoxic effects. Regulatory assessments are ongoing to determine safe usage levels in consumer products.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride in complex matrices?
- Methodology : Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is commonly used. Sample preparation involves liquid-liquid extraction using dichloromethane, followed by purification via solid-phase extraction (C18 columns). Calibration curves should be validated with internal standards (e.g., deuterated analogs) to account for matrix effects .
- Critical Parameters : Column choice (C8 or C18), mobile phase pH (optimized at 3.5–4.0 with acetic acid), and extraction efficiency (>85% recovery).
Q. How can the purity and stability of this compound be assessed during synthesis?
- Approach :
- Purity : Use NMR (¹H/¹³C) to confirm structural integrity and detect impurities (e.g., residual 3,4-dichlorobenzyl chloride). Quantify via elemental analysis (C, H, N, Cl) with ≤2% deviation from theoretical values .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS; major degradation products include dealkylated quaternary amines and chlorinated byproducts .
Q. What are the key physicochemical properties influencing its solubility and formulation?
- Data :
- LogP : ~4.2 (indicative of high lipophilicity, requiring surfactants for aqueous solubilization).
- Critical Micelle Concentration (CMC) : Determined via conductivity measurements (≈0.8 mM at 25°C).
- Thermal Stability : Decomposition onset at 220°C (TGA/DSC data) .
Advanced Research Questions
Q. How does the molecular structure of this compound affect its antimicrobial mechanism against biofilms?
- Mechanistic Insight : The dichlorobenzyl group enhances membrane penetration via hydrophobic interactions, while the quaternary ammonium moiety disrupts bacterial membranes by electrostatic interactions with phospholipids. Advanced studies use confocal microscopy with LIVE/DEAD staining and quartz crystal microbalance (QCM) to quantify biofilm detachment kinetics .
- Experimental Design : Compare biofilm eradication efficiency (MBEC values) against Pseudomonas aeruginosa and Staphylococcus aureus under varying ionic strengths (0.1–1.0 M NaCl) to assess charge shielding effects.
Q. What strategies mitigate cytotoxicity of this compound in mammalian cell lines without compromising antimicrobial efficacy?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify alkyl chain length (C12 vs. C14) or introduce hydroxyl groups to reduce nonspecific cytotoxicity.
- Dose Optimization : Use MTT assays on HEK-293 cells to establish selectivity indices (IC50/MIC ratio >10). Synergistic studies with EDTA or chitosan improve membrane targeting at lower doses .
Q. How can environmental persistence and degradation pathways of this compound be modeled in aquatic systems?
- Analytical Workflow :
- Biotic Degradation : Incubate with river sediment microcosms; monitor via LC-TOF-MS to identify metabolites (e.g., dechlorinated intermediates).
- Abiotic Pathways : Investigate hydrolysis rates (pH 5–9) and photolysis under UV-C light. Half-life ranges from 48 hours (pH 9) to 30 days (pH 5) .
Data Contradictions & Validation
- Synthesis Yield Discrepancies : Literature reports 60–80% yields for quaternization reactions. Validate via controlled stoichiometry (trimethylamine:alkyl chloride = 1.2:1) and inert atmosphere (N₂) to minimize side reactions .
- Antimicrobial Data Variability : Discrepancies in MIC values (e.g., 2–8 µg/mL for E. coli) may arise from broth microdilution vs. agar dilution methods. Standardize protocols per CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
